molecular formula C7H11ClO4S B2433093 (3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride CAS No. 2155852-51-8

(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride

Cat. No. B2433093
CAS RN: 2155852-51-8
M. Wt: 226.67
InChI Key: BIQYYRVPMUCUTH-UHFFFAOYSA-N
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Description

“(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H11ClO4S . It has a molecular weight of 226.68 . The IUPAC name for this compound is (3,3-dimethyl-5-oxotetrahydrofuran-2-yl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride” is 1S/C7H11ClO4S/c1-7(2)3-6(9)12-5(7)4-13(8,10)11/h5H,3-4H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Preparation and Reagent Use

  • Methanesulfonyl chloride, a related compound to (3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride, is used in the preparation of its deuterated form, methanesulfonyl chloride-d3. This process involves anhydrous and aqueous chlorination of dimethyl sulfoxide-d6, yielding methanesulfonyl chloride-d3 with a 52% yield and also producing a small amount of dimethyl sulfone-d6 (Hanai & Okuda, 1977).

Chemical Transformations

  • Methanesulfonyl chloride, a closely related chemical, is employed in the selective chlorination of pentitols. When used in N,N-dimethylformamide, it transforms unprotected d-arabinitol into its 1,5-dichloro derivative with a 50% yield. This method is applicable to other pentitols, albeit with lower yields, and the product structures are determined using NMR spectroscopy (Benazza, Beaupère, Uzan, & Demailly, 1991).

Synthesis Methods

  • In a synthesis context, a method involving dimethyl sulfoxide/oxalyl chloride has been developed for the sulfenyletherification of unsaturated alcohols. In this reaction, methanesulfenyl chloride, which is generated from oxalyl chloride and dimethyl sulfoxide, plays a key role. This method also explores the formation pathway of methanesulfenyl chloride, based on the formation of cyclic acetals (Gao et al., 2018).

Electrochemical Applications

  • Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. In a particular application, vanadium pentoxide films prepared by the sol-gel route were investigated in this electrolyte. The studies demonstrated reversible intercalation of sodium into the V2O5 film, highlighting potential applications in electrochemistry (Su, Winnick, & Kohl, 2001).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

(3,3-dimethyl-5-oxooxolan-2-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-7(2)3-6(9)12-5(7)4-13(8,10)11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQYYRVPMUCUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)OC1CS(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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